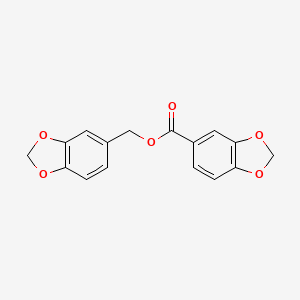
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate, also known as MDMA, is a synthetic compound that has been widely studied for its potential therapeutic uses. MDMA is a member of the phenethylamine class of compounds and is structurally similar to both amphetamines and hallucinogens. MDMA has been shown to have a range of biochemical and physiological effects, including the release of serotonin, dopamine, and norepinephrine.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate is complex and not fully understood. 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate is thought to work by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate has a range of biochemical and physiological effects, including the release of serotonin, dopamine, and norepinephrine. These neurotransmitters are responsible for a range of effects, including increased heart rate, blood pressure, and body temperature. 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate also has the potential to cause dehydration, hyperthermia, and hyponatremia.
Advantages and Limitations for Lab Experiments
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate has several advantages as a research tool, including its ability to enhance empathy and reduce fear. This makes it a promising candidate for use in psychotherapy and other therapeutic applications. However, there are also several limitations to the use of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate in lab experiments, including the potential for adverse effects such as dehydration and hyperthermia. Additionally, the complex synthesis process and potential legal and ethical issues surrounding the use of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate can make it difficult to study.
Future Directions
There are several potential future directions for research on 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate, including further exploration of its potential therapeutic uses in psychotherapy and other applications. Additionally, there is a need for further research into the potential adverse effects of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate and ways to mitigate these effects. Finally, there is a need for continued research into the mechanism of action of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate and its effects on the brain and body.
Synthesis Methods
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate is typically synthesized using a two-step process, starting with the precursor safrole. The first step involves the conversion of safrole to isosafrole, which is then converted to 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate using reagents such as hydrobromic acid and hydrogen gas. The synthesis of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate has been studied extensively for its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD). 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate has been shown to enhance empathy and reduce fear, making it a promising candidate for use in psychotherapy. Other potential therapeutic uses for 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate include the treatment of anxiety, depression, and addiction.
properties
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-16(11-2-4-13-15(6-11)22-9-20-13)18-7-10-1-3-12-14(5-10)21-8-19-12/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPTUNHKEQKODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345936 |
Source


|
| Record name | Piperonylic acid piperonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperonylic acid piperonyl ester | |
CAS RN |
3005-52-5 |
Source


|
| Record name | Piperonylic acid piperonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B5711252.png)
![4-ethyl-5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5711257.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5711259.png)
![methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5711269.png)

![N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5711280.png)


![2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5711306.png)
![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)
![3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)
